molecular formula C18H42N3P B1605979 Tri(N,N-di-n-propylamino)phosphine CAS No. 5848-64-6

Tri(N,N-di-n-propylamino)phosphine

Cat. No.: B1605979
CAS No.: 5848-64-6
M. Wt: 331.5 g/mol
InChI Key: KPDXRSBWIPGWLS-UHFFFAOYSA-N
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Description

Tri(N,N-di-n-propylamino)phosphine is an organophosphorus compound with the molecular formula C18H42N3P and a molecular weight of 331.52 g/mol . It is also known as tris(N,N-di-n-propylamino)phosphine and hexa-n-propyl phosphorous triamide. This compound is characterized by the presence of three N,N-di-n-propylamino groups attached to a central phosphorus atom.

Preparation Methods

The synthesis of tri(N,N-di-n-propylamino)phosphine typically involves the reaction of phosphorus trichloride with N,N-di-n-propylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or hexane. The reaction proceeds as follows:

PCl3+3(N,Ndinpropylamine)P(N(Nnpropyl)2)3+3HClPCl_3 + 3 (N,N-di-n-propylamine) \rightarrow P(N(N-n-propyl)_2)_3 + 3 HCl PCl3​+3(N,N−di−n−propylamine)→P(N(N−n−propyl)2​)3​+3HCl

The product is then purified by distillation or recrystallization to obtain this compound in high purity .

Chemical Reactions Analysis

Tri(N,N-di-n-propylamino)phosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide using oxidizing agents such as hydrogen peroxide or oxygen.

    Substitution: It can participate in substitution reactions where the N,N-di-n-propylamino groups are replaced by other nucleophiles.

    Coordination: this compound acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tri(N,N-di-n-propylamino)phosphine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tri(N,N-di-n-propylamino)phosphine involves its ability to act as a ligand, forming complexes with transition metals. These complexes can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. The compound can also interact with biological molecules, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

Tri(N,N-di-n-propylamino)phosphine can be compared with other similar compounds such as tris(dimethylamino)phosphine and tris(diethylamino)phosphine. These compounds share a similar structure but differ in the size and nature of the alkyl groups attached to the nitrogen atoms. The unique properties of this compound, such as its steric bulk and electronic effects, make it distinct and suitable for specific applications in catalysis and material science .

Similar compounds include:

Properties

IUPAC Name

N-bis(dipropylamino)phosphanyl-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42N3P/c1-7-13-19(14-8-2)22(20(15-9-3)16-10-4)21(17-11-5)18-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDXRSBWIPGWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)P(N(CCC)CCC)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207174
Record name Tri(N,N-di-n-propylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-64-6
Record name Tri(N,N-di-n-propylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005848646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri(N,N-di-n-propylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(DIPROPYLAMINO)PHOSPHINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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